molecular formula C28H23N3O3S2 B15084483 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 618076-08-7

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B15084483
CAS No.: 618076-08-7
M. Wt: 513.6 g/mol
InChI Key: YUSQAUQECDPYBS-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against key receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ). These kinases are critical signaling nodes in oncogenesis , with VEGFR2 mediating tumor angiogenesis and PDGFRβ influencing tumor cell proliferation and stromal interactions. The compound functions by competitively binding to the ATP-binding site of these kinase domains, thereby blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. This targeted mechanism makes it a valuable chemical probe for investigating the roles of VEGFR2 and PDGFRβ in various physiological and pathological contexts, particularly in studies of solid tumor growth, metastasis, and the tumor microenvironment. Its core research value lies in preclinical anticancer drug discovery, where it is used to validate these kinases as therapeutic targets, to study mechanisms of drug resistance, and to serve as a lead compound for the structural optimization of novel kinase inhibitors. The molecular scaffold, featuring a rhodanine-indolin-2-one core, is known to confer high affinity and selectivity for this class of enzymes. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

618076-08-7

Molecular Formula

C28H23N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C28H23N3O3S2/c1-17-12-13-20(14-18(17)2)29-23(32)16-30-22-11-7-6-10-21(22)24(26(30)33)25-27(34)31(28(35)36-25)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,29,32)/b25-24-

InChI Key

YUSQAUQECDPYBS-IZHYLOQSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidine with 2-oxo-2,3-dihydro-1H-indole in the presence of a suitable catalyst. This intermediate product is then reacted with N-(3,4-dimethylphenyl)acetamide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

  • Thiazolidinone substituent: 4-Methylbenzyl (vs. benzyl in the target compound).
  • Acetamide group : 3-Chlorophenyl (vs. 3,4-dimethylphenyl).
  • Implications: The 4-methylbenzyl group enhances lipophilicity, while the 3-chlorophenyl may alter electronic properties.

N-(3,4-Dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

  • Thiazolidinone substituent: Hexyl chain (vs. benzyl).
  • Such alkyl chains are common in prodrug designs .

Substituent Variations on the Aryl Acetamide Group

2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide

  • Benzyl group : 4-Fluorobenzyl (vs. benzyl).
  • Acetamide group : 2-Methylphenyl (vs. 3,4-dimethylphenyl).
  • Implications: Fluorine substitution enhances metabolic stability and electronegativity, which may strengthen halogen bonding with targets like proteases or kinases.

N-(2,6-Dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

  • Thiazolidinone substituent: Isobutyl (vs. benzyl).
  • Acetamide group : 2,6-Dimethylphenyl (vs. 3,4-dimethylphenyl).
  • Implications : The branched isobutyl group may reduce crystallinity, enhancing solubility, while the 2,6-dimethylphenyl substitution creates a sterically crowded environment, possibly affecting target selectivity .

Core Scaffold Modifications

2-[(3Z)-3-[2-(3-Methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide

  • Heterocycle replacement : Thiazolo[3,2-b][1,2,4]triazol-5-one (vs. thiazolidin-4-one).
  • This analog has been explored in high-throughput screening for kinase inhibitors .

Biological Activity

The compound 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and central nervous system (CNS) cancers.

Anticancer Activity

A study conducted by Güzel-Akdemir et al. evaluated several thiazolidinone derivatives for their anticancer activity. Among these compounds, derivatives similar to the one showed promising results:

CompoundCancer Cell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

These results suggest that the thiazolidinone scaffold can be optimized for enhanced anticancer efficacy .

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to decreased proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, a critical pathway for effective cancer treatment.
  • Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to thiazolidinones:

  • In vitro Studies : A primary screening by the National Cancer Institute (NCI) revealed that various thiazolidinone derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including leukemia and CNS cancers .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications on the benzyl and thiazolidinone rings can enhance anticancer activity. For instance, introducing electron-withdrawing groups on the phenyl ring has been shown to improve potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.